molecular formula C14H10ClF3N2O B2691630 (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine CAS No. 326808-43-9

(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine

Cat. No.: B2691630
CAS No.: 326808-43-9
M. Wt: 314.69
InChI Key: OQQSJWJZQZKKSY-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and an imine linkage to a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and 1-phenylethylamine.

    Formation of Imine: The key step involves the condensation reaction between 3-chloro-5-(trifluoromethyl)pyridine and 1-phenylethylamine under acidic or basic conditions to form the imine linkage.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and minimize by-products.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the imine or pyridine ring.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and chlorine substitutions on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides and herbicides. Its unique properties may enhance the effectiveness and selectivity of these products.

Mechanism of Action

The mechanism of action of (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine involves its interaction with specific molecular targets. The trifluoromethyl and chlorine groups on the pyridine ring can influence the compound’s binding affinity and selectivity for these targets. The imine linkage may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    1-phenylethylamine: Another precursor used in the synthesis.

    Fluazifop-butyl: A trifluoromethylpyridine derivative used in agrochemicals.

Uniqueness

(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine is unique due to its specific combination of functional groups and structural features. The presence of both trifluoromethyl and chlorine substitutions on the pyridine ring, along with the imine linkage to a phenylethylidene moiety, distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O/c1-9(10-5-3-2-4-6-10)20-21-13-12(15)7-11(8-19-13)14(16,17)18/h2-8H,1H3/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQSJWJZQZKKSY-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.